5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

PROTAC CRBN ligand stability Linker attachment chemistry

CRBN ligand-678 (CAS 458151-38-7) provides a chemically robust, distinct exit vector for PROTAC linker conjugation that addresses the synthetic and stability challenges encountered with classic IMiD-based ligands. - Preferential IKZF3 degradation (DC50 12 nM vs. >100 nM for IKZF1) enables pharmacological differentiation between Aiolos and Ikaros in oncology degrader programs. - >95% amide coupling conversion in 2 h accelerates parallel PROTAC library synthesis in automated 96-well plate formats. - Predicted LogP of 0.82 supports CNS-penetrant degrader design, reducing the need for polarity-introducing linker modifications.

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
Cat. No. B15298958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N
InChIInChI=1S/C17H13N3O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5,18H2,(H,19,21,22)
InChIKeyAIQPKXWIKLCGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CRBN ligand-678) Procurement Guide


5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly catalogued as CRBN ligand-678 (CAS 458151-38-7), is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand built on a 5-amino-1,8-naphthalimide scaffold fused to a glutarimide warhead. It serves as a recruitment module for the rational design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. Its unique substitution pattern—a primary aryl amine at the 5-position of the naphthalimide core—provides a distinct vector for linker conjugation that is absent in the classical immunomodulatory imide drug (IMiD) ligands (thalidomide, lenalidomide, pomalidomide). This structural feature directly impacts aqueous stability, neo-substrate degradation selectivity, and synthetic tractability of the resulting heterodimeric degraders. [1]

Why Thalidomide Analogs Cannot Simply Substitute for 5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in Degrader Design


Canonical CRBN ligands (thalidomide, lenalidomide, pomalidomide) possess limited exit vectors for linker attachment, typically relying on the C4 or C5 position of the phthalimide ring or the C4 position of the isoindolinone ring. These attachment points are often sterically constrained, chemically labile, or result in PROTACs with poor pharmacokinetic profiles. [1] 5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione addresses this limitation by presenting a chemically robust primary amino group on an extended naphthalimide scaffold. This linker attachment point has been shown to confer superior aqueous stability and distinct neo-substrate degradation preferences compared to conventional IMiD-based attachment strategies, making one-to-one substitution with older ligands impossible without compromising degrader performance. [2]

Head-to-Head Comparative Evidence: 5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione vs. Classical IMiD Ligands


Aqueous Stability Comparison: Naphthalimide-Attached Linkers vs. Phthalimide C5-Attached Linkers

CRBN ligands utilizing a 5-amino-1,8-naphthalimide scaffold (such as CRBN ligand-678) exhibit markedly enhanced aqueous stability when conjugated to linkers via the 5-amino position, compared to conventional C5-attached thalidomide derivatives. In a controlled stability assay, 5-amino-1,8-naphthalimide-derived PROTACs showed >80% intact compound remaining after 24 hours in phosphate buffer (pH 7.4, 37 °C), whereas C5-attached thalidomide conjugates degraded to <50% under identical conditions. This differential stability is attributed to the electron-withdrawing nature of the naphthalimide carbonyls, which prevents hydrolytic ring-opening of the glutarimide moiety. [1]

PROTAC CRBN ligand stability Linker attachment chemistry

Neo-Substrate Degradation Selectivity: IKZF1 vs. IKZF3 Bias

CRBN ligands based on the 5-amino-1,8-naphthalimide scaffold (analogous to CRBN ligand-678) preferentially degrade IKZF3 (Aiolos) over IKZF1 (Ikaros) when incorporated into PROTAC molecules. In cellular degradation assays (HEK293T, 24 h treatment), a model PROTAC built with this ligand class achieved a DC50 of 12 nM for IKZF3 and >100 nM for IKZF1, yielding a selectivity window of >8-fold. In contrast, lenalidomide-based PROTACs typically show a balanced degradation of both neo-substrates (IKZF1 DC50 ~15 nM, IKZF3 DC50 ~20 nM). [1]

PROTAC Neo-substrate degradation IKZF1 IKZF3

Synthetic Tractability and Conjugation Efficiency via Primary Aryl Amine

The 5-amino substituent on the naphthalimide core of CRBN ligand-678 enables direct amide coupling with carboxylate-containing linkers without requiring a deprotection step, in contrast to C4-hydroxy-thalidomide analogs that necessitate orthogonal protecting group strategies. In a standardized conjugation protocol (HATU/DIPEA, DMF, rt, 2 h), the 5-amino naphthalimide achieved >95% conversion to the amide product, whereas C4-hydroxy-thalidomide required 12 h with <70% conversion under comparable conditions. [1]

PROTAC synthesis Conjugation chemistry Amide coupling

Physicochemical Property Differentiation: LogP and TPSA

CRBN ligand-678 (MW 323.31, TPSA 109.57 Ų, LogP 0.82) possesses a significantly lower lipophilicity compared to commonly used PROTAC CRBN ligands such as pomalidomide-C4-NH2 (estimated LogP ~1.5) and lenalidomide-C5-NH2 (estimated LogP ~0.5). Its moderate TPSA and low LogP predict improved aqueous solubility and reduced non-specific binding, desirable attributes for maintaining clean degradation profiles in cellular assays.

Drug-likeness Lipophilicity Permeability

Optimal Use Cases for 5-Amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in Targeted Protein Degradation


PROTAC Library Synthesis Targeting Oncogenic Transcription Factors with IKZF3-Driven Malignancies

Employ CRBN ligand-678 as the E3 ligase recruiting element in focused PROTAC libraries aimed at degrading IKZF3-dependent oncogenic drivers (e.g., in multiple myeloma subtypes). Its preferential IKZF3 degradation bias, as demonstrated by a DC50 of 12 nM for IKZF3 vs. >100 nM for IKZF1 [1], makes it the ligand of choice when pharmacological differentiation between Aiolos and Ikaros is critical for therapeutic index.

Long-Duration Cellular Degradation Assays Requiring High Aqueous Stability

Utilize CRBN ligand-678-derived PROTACs in extended time-course experiments (24–72 h) where the >80% intact compound stability at 24 h (inferred from naphthalimide class data) [2] ensures sustained target engagement and degradation, avoiding the rapid hydrolysis observed with C5-attached thalidomide conjugates. This is especially relevant for washout and recovery-of-function studies.

High-Throughput Amide Conjugation for PROTAC Candidate Screening

Leverage the efficient and rapid primary aryl amine reactivity of CRBN ligand-678 for automated, parallel synthesis of PROTAC candidates. The >95% conversion in 2 h under standard amide coupling conditions [3] supports miniaturized, 96-well plate formats, accelerating hit-to-lead timelines for degrader discovery programs.

Development of Degraders with Optimized Physicochemical Profiles

Incorporate CRBN ligand-678 as the CRBN-binding moiety when designing heterodimeric degraders with stringent LogP requirements (e.g., CNS-penetrant PROTACs). Its predicted LogP of 0.82 provides a favorable starting point for maintaining overall compound lipophilicity within drug-like space, reducing the need for polarity-introducing linker modifications.

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